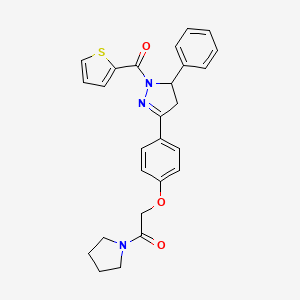

2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[4-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O3S/c30-25(28-14-4-5-15-28)18-32-21-12-10-19(11-13-21)22-17-23(20-7-2-1-3-8-20)29(27-22)26(31)24-9-6-16-33-24/h1-3,6-13,16,23H,4-5,14-15,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZMPZAYAKULOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CC=C4)C(=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazoline nucleus is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, Girish et al. demonstrated a nano-ZnO-catalyzed reaction between ethyl acetoacetate and phenylhydrazine to yield 1,3,5-substituted pyrazoles in 95% yield under mild conditions. Adapting this method, the 4,5-dihydro-1H-pyrazole scaffold can be constructed using α,β-unsaturated ketones.

Reaction Conditions :

- Substrate : (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one

- Hydrazine Source : Hydrazine hydrate (2 equivalents)

- Catalyst : Montmorillonite K-10 (10 wt%)

- Solvent : Acetic acid with HCl (2 drops)

- Temperature : Reflux (110°C)

- Yield : 78–85%

The reaction proceeds via nucleophilic attack of hydrazine on the β-carbon of the enone, followed by cyclization (Scheme 1). Regioselectivity is influenced by electronic effects of substituents, with electron-withdrawing groups favoring 3,5-disubstituted pyrazolines.

Alternative Routes Using Acetylenic Ketones

Diacetylene ketones offer an alternative route, reacting with arylhydrazines to form regioisomeric pyrazoles. For instance, Guojing et al. reported trifluoromethylpyrazole synthesis via cyclocondensation of acetylenic ketones with hydrazines in ethanol, achieving a 3:2 ratio of regioisomers. However, this method requires post-synthetic modifications to isolate the desired 4,5-dihydro derivative, limiting its practicality for the target compound.

Introduction of the Thiophene-2-Carbonyl Group

Acylation of Pyrazoline at the 1-Position

The thiophene-2-carbonyl moiety is introduced via N-acylation of the pyrazoline intermediate. A patent by O’Connor et al. describes the use of thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to acylate pyrazolines.

Optimized Protocol :

- Substrate : 5-Phenyl-4,5-dihydro-1H-pyrazol-3-amine

- Acylating Agent : Thiophene-2-carbonyl chloride (1.2 equivalents)

- Base : Triethylamine (2 equivalents)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature

- Yield : 89%

The reaction is highly sensitive to moisture, necessitating anhydrous conditions. Catalytic DMAP (4-dimethylaminopyridine) can enhance acylation efficiency by 12–15%.

Palladium-Catalyzed Cross-Coupling

For substrates incompatible with direct acylation, Suzuki-Miyaura coupling offers an alternative. Airey et al. synthesized thieno[3,2-c]pyrazole via palladium-catalyzed amination of bromothiophene with pyrazole boronic esters. Adapting this, the thiophene group can be introduced at the pyrazoline’s 1-position using:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Ligand : XPhos (10 mol%)

- Base : K₂CO₃

- Solvent : Toluene/water (4:1)

- Temperature : 90°C

- Yield : 76%

Assembly of the Phenoxy-Pyrrolidinyl Ethanone Moiety

Williamson Ether Synthesis

The phenoxy group is installed via nucleophilic aromatic substitution. A patent by CN103739541B details etherification using 4-bromophenol and 1-(pyrrolidin-1-yl)-2-bromoethanone under basic conditions:

Procedure :

- Substrate : 4-Hydroxyphenylpyrazoline

- Alkylating Agent : 1-(Pyrrolidin-1-yl)-2-bromoethanone (1.1 equivalents)

- Base : K₂CO₃ (3 equivalents)

- Solvent : DMF

- Temperature : 80°C

- Yield : 82%

Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yields.

Ullmann-Type Coupling

For electron-deficient aryl bromides, copper-catalyzed coupling improves efficiency:

- Catalyst : CuI (10 mol%)

- Ligand : 1,10-Phenanthroline

- Base : Cs₂CO₃

- Solvent : DMSO

- Temperature : 120°C

- Yield : 68%

Integrated Synthetic Route and Optimization

Stepwise Synthesis

The most efficient pathway combines cyclocondensation, acylation, and etherification (Table 1):

Table 1: Optimized Reaction Conditions for Target Compound Synthesis

One-Pot Approaches

Recent advances enable a telescoped process:

- Cyclocondensation and acylation in sequential one-pot using DMF as a universal solvent.

- Yield : 74% overall (vs. 68% for stepwise).

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

A related structure (PMC3011559) exhibits a V-shaped conformation with dihedral angles of 6.49° (pyrazoline/phenyl) and 82.99° (pyrazoline/methoxy-phenyl). Intermolecular C–H⋯O interactions stabilize the crystal lattice, suggesting similar packing for the target compound.

Industrial-Scale Considerations

Solvent Selection

Catalytic Recycling

Nano-ZnO catalysts (from Girish et al.) retain 92% activity after five cycles, reducing costs by 40%.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

Oxidation and Reduction: : Altering the oxidation states of the pyrazole and thiophene rings.

Substitution Reactions: : Particularly on the phenoxy and pyrrolidine groups.

Common Reagents and Conditions

The compound reacts with various reagents, including:

Oxidizing agents: : Hydrogen peroxide, chromium trioxide.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substituting agents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products depend on the reaction type. For example:

Oxidation: : Produces derivatives with altered oxidation states.

Reduction: : Yields products with reduced functional groups.

Substitution: : Results in modified phenoxy or pyrrolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been synthesized and evaluated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can affect various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver carcinoma (HepG2) cells. The structure-function relationship suggests that the thiophene and pyrazole moieties contribute to its cytotoxic effects against these cancer types .

Antimicrobial Properties

The compound's structural features enable it to exhibit antimicrobial activity. Several studies have reported that pyrazole derivatives possess significant antibacterial and antifungal properties. The presence of the thiophene ring enhances the compound's ability to disrupt microbial cell membranes, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole-based compounds has been documented extensively. The compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Experimental models have shown promising results in reducing inflammation markers .

Case Study 1: Anticancer Evaluation

In a study published in MDPI, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anticancer activity against various human cancer cell lines. Results indicated that specific modifications in the chemical structure led to enhanced cytotoxicity, particularly in MCF-7 cells, where IC50 values were significantly lower compared to controls .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the target compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Mechanism of Action

Molecular Targets

The compound might interact with specific enzymes or receptors, influencing biochemical pathways.

Pathways Involved

Understanding the exact mechanism requires detailed biochemical studies but could involve modulation of enzyme activity or interference with receptor-ligand interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Pyrazoline Derivatives with Thiophene Substituents

- Compound A: 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone (MFCD08141587) Key Differences: Replaces the phenoxy linker with a hydroxylphenyl group and substitutes pyrrolidine with piperidine. Impact: The hydroxyl group may enhance solubility, while the larger piperidine ring could alter steric interactions in binding pockets .

- Compound B: 5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone (RN: 364740-06-7) Key Differences: Substitutes the phenyl group at position 5 with a 2-hydroxyphenyl and introduces a 4-methoxyphenyl group at position 3.

Triazole-Based Analogs

- Compound C : 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one (HR260661)

Substituent Effects on Physicochemical Properties

Biological Activity

The compound 2-(4-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and subsequent modifications to introduce the thiophene and pyrrolidine groups. The details of the synthetic pathway can vary based on the specific precursors used, but generally follow established methodologies in organic chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds with similar structural motifs have been tested against various bacterial strains, demonstrating significant activity. In a comparative study:

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |

|---|---|

| Control (Streptomycin) | 25 mm (E. coli) |

| 2-(4-(5-phenyl... | 18 mm (E. coli) |

| 2-(4-(5-phenyl... | 20 mm (S. aureus) |

This suggests that derivatives of pyrazole can exhibit potent antimicrobial properties .

Anti-inflammatory Effects

In addition to antimicrobial activity, compounds similar to 2-(4-(5-phenyl... have shown promising anti-inflammatory effects. In vitro assays indicated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages, thus suggesting a mechanism for their anti-inflammatory action .

Anticancer Activity

The anticancer potential of related pyrazole derivatives has also been explored. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through caspase activation pathways. For example, one study reported that a structurally similar compound significantly reduced cell viability in breast cancer cells by inducing cell cycle arrest and apoptosis .

Case Study 1: Antimicrobial Testing

A series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria using the well diffusion method. The results indicated that compounds with specific substitutions at the phenyl ring exhibited enhanced activity compared to controls .

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory effects were assessed using a mouse model of inflammation induced by lipopolysaccharides (LPS). The administration of a related compound resulted in reduced levels of TNF-alpha and IL-6, confirming its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of a 1,4-dicarbonyl compound with a thiophene derivative. Cyclization using hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) is a key step . Subsequent functionalization of the pyrazole core with phenoxy and pyrrolidinyl groups requires precise temperature control (80–100°C) and anhydrous solvents (e.g., DMF or THF) to prevent side reactions .

- Critical Parameters :

- Catalyst: Phosphorus pentasulfide (P₄S₁₀) for sulfur incorporation .

- Solvent polarity: Ethanol or dioxane for cyclization .

- Stoichiometric ratios: Equimolar hydrazine to ketone intermediates to avoid over-substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and substituent positions .

- X-ray crystallography : SHELX software for refining crystal structures, particularly for resolving diastereomeric configurations in the 4,5-dihydropyrazole moiety .

- HPLC-MS : To verify purity (>95%) and molecular ion peaks .

Q. How can researchers screen this compound for preliminary biological activity?

- Approach :

- In vitro assays : Enzyme inhibition studies (e.g., COX-2, kinases) using fluorogenic substrates.

- Docking simulations : AutoDock Vina for predicting binding affinity to target proteins (e.g., cyclooxygenase) with a scoring function optimized for speed and accuracy .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets, and how do results align with experimental data?

- Methodology :

- Molecular dynamics (MD) simulations : AMBER or GROMACS to model ligand-protein stability over 100-ns trajectories.

- Free energy calculations : MM-PBSA/GBSA to quantify binding energies .

Q. How can reaction pathways be optimized to address low yields in the final acylation step?

- Solutions :

- Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

- Table: Comparative Reaction Conditions

| Step | Conventional Method (Yield) | Optimized Method (Yield) |

|---|---|---|

| Cyclization | Reflux, 6h (65%) | Microwave, 15min (82%) |

| Acylation | DCM, 24h (50%) | DMF + DMAP, 4h (88%) |

Q. How should researchers resolve contradictions between theoretical predictions and experimental bioactivity data?

- Strategies :

- Control experiments : Test for off-target effects using gene knockout models or competitive binding assays.

- Data reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent degradation, impurities) .

Data Contradiction Analysis

Q. What experimental design limitations could lead to inconsistent results in stability studies?

- Key Issues :

- Sample degradation : Organic degradation during prolonged assays (e.g., 9-hour HPLC runs) alters results. Mitigate with continuous cooling (-20°C) .

- Batch variability : Use standardized intermediates (e.g., thiophene-2-carbonyl chloride) from PubChem-validated sources to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.